molecular formula C17H23N3S B15038025 N-cyclohexyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine

N-cyclohexyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B15038025
M. Wt: 301.5 g/mol
InChI Key: HNWZPDIMHLRUGY-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is a complex heterocyclic compound that features a unique combination of cyclohexyl and tetrahydrocycloheptathiopyrimidine structures

Properties

Molecular Formula

C17H23N3S

Molecular Weight

301.5 g/mol

IUPAC Name

N-cyclohexyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C17H23N3S/c1-3-7-12(8-4-1)20-16-15-13-9-5-2-6-10-14(13)21-17(15)19-11-18-16/h11-12H,1-10H2,(H,18,19,20)

InChI Key

HNWZPDIMHLRUGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C4=C(CCCCC4)SC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of 1,3-dichloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with an amine . The reaction is carried out in a low-boiling solvent such as methanol, using a quasi-stoichiometric ratio of substrate and amine (1:2.2) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrazine hydrate, methanol, and other nucleophiles . Reaction conditions typically involve moderate temperatures and the use of solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of the original compound, often with enhanced biological activity .

Scientific Research Applications

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